molecular formula C20H24F3N5O2 B2598678 4-(2-methyl-6-propoxypyrimidin-4-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide CAS No. 1021119-32-3

4-(2-methyl-6-propoxypyrimidin-4-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide

Cat. No.: B2598678
CAS No.: 1021119-32-3
M. Wt: 423.44
InChI Key: LKVFHTVBDKCHEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of piperazine-carboxamide derivatives, characterized by a central pyrimidine core substituted with a methyl group at position 2 and a propoxy group at position 4. The pyrimidine is linked to a piperazine ring, which is further connected via a carboxamide bridge to a 2-(trifluoromethyl)phenyl group. This structural motif is common in medicinal chemistry due to the piperazine ring's conformational flexibility and the trifluoromethyl group's ability to enhance metabolic stability and binding affinity .

Properties

IUPAC Name

4-(2-methyl-6-propoxypyrimidin-4-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24F3N5O2/c1-3-12-30-18-13-17(24-14(2)25-18)27-8-10-28(11-9-27)19(29)26-16-7-5-4-6-15(16)20(21,22)23/h4-7,13H,3,8-12H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKVFHTVBDKCHEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC=CC=C3C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methyl-6-propoxypyrimidin-4-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Substitution Reactions: The methyl and propoxy groups are introduced via nucleophilic substitution reactions using suitable alkyl halides.

    Formation of the Piperazine Ring: The piperazine ring is synthesized through cyclization reactions involving ethylenediamine and dihaloalkanes.

    Coupling Reactions: The final step involves coupling the pyrimidine and piperazine rings with the trifluoromethyl-substituted phenyl group using amide bond formation reactions, typically facilitated by coupling reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-methyl-6-propoxypyrimidin-4-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine and phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

Scientific Research Applications

4-(2-methyl-6-propoxypyrimidin-4-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2-methyl-6-propoxypyrimidin-4-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine/Pyridine Core

The target compound’s pyrimidine core distinguishes it from analogs with pyridine or other heterocycles. For example:

  • 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide (CAS 856189-81-6) replaces pyrimidine with a pyridine ring, featuring chloro and trifluoromethyl substituents.
  • N-(2-Ethoxyphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide (CAS 946325-22-0) retains the pyrimidine core but substitutes propoxy with phenoxy and ethoxyphenyl groups, influencing lipophilicity and steric bulk .

Table 1: Core Heterocycle and Substituent Comparisons

Compound Core Structure Substituents (Positions) Molecular Formula
Target Compound Pyrimidine 2-methyl, 6-propoxy C₂₃H₂₅F₃N₆O₂*
CAS 856189-81-6 Pyridine 3-chloro, 5-(trifluoromethyl) C₁₈H₁₅ClF₆N₄O
CAS 946325-22-0 Pyrimidine 2-methyl, 6-phenoxy C₂₄H₂₇N₅O₃

Variations in the Piperazine-Carboxamide Linkage and Aromatic Substituents

The piperazine-carboxamide moiety is conserved across many analogs, but substituents on the terminal aryl group modulate activity:

  • N-(3-Fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A2) () replaces the trifluoromethylphenyl group with a 3-fluorophenyl, reducing steric bulk and electronegativity. Its melting point (189.5–192.1 °C) is lower than chlorinated analogs (e.g., A4: 197.9–199.6 °C), suggesting halogenation enhances crystallinity .
  • YM580 () incorporates a 4-cyano-3-(trifluoromethyl)phenyl group and demonstrates potent androgen receptor antagonism (ED₅₀ = 2.2 mg/kg/day in rats), highlighting the therapeutic relevance of trifluoromethyl and cyano substituents .

Table 2: Aromatic Substituent Effects on Physicochemical Properties

Compound Aromatic Substituent Melting Point (°C) Biological Activity (if reported)
Target Compound 2-(Trifluoromethyl)phenyl Not reported Not available
A2 3-Fluorophenyl 189.5–192.1 Not reported
A4 2-Chlorophenyl 197.9–199.6 Not reported
YM580 4-Cyano-3-(trifluoromethyl)phenyl Not reported AR antagonist (ED₅₀ = 2.2 mg/kg)

Biological Activity

The compound 4-(2-methyl-6-propoxypyrimidin-4-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide is a novel chemical entity that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19_{19}H22_{22}F3_{3}N5_{5}O

This compound features a piperazine core, which is commonly associated with various biological activities, including serotonergic effects.

The biological activity of this compound is primarily linked to its interaction with serotonin receptors, particularly the 5-hydroxytryptamine (5-HT) receptor subtypes. Research indicates that compounds with similar structures can modulate neurotransmission and have implications in treating mood disorders and anxiety.

Key Findings

  • Serotonergic Activity : The compound exhibits agonistic properties on 5-HT receptors, which are crucial in regulating mood and anxiety levels. Studies have shown that related compounds can influence the threshold for electroconvulsions in animal models, indicating potential anxiolytic effects .
  • Inhibition of Enzymatic Activity : Similar derivatives have been evaluated for their inhibitory effects on various enzymes such as cholinesterases and cyclooxygenases, suggesting that this compound may also have anti-inflammatory properties .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Serotonergic Receptor AgonismIncreased convulsive threshold in mice
Cholinesterase InhibitionModerate inhibition observed
Anti-inflammatory EffectsPotential inhibition of COX enzymes

Case Studies

  • Electroconvulsive Threshold Study :
    • Objective : To evaluate the influence of the compound on seizure susceptibility.
    • Method : Mice were administered varying doses (10, 20, 40 mg/kg), resulting in significant increases in the threshold for electroconvulsions.
    • Results : The highest dose led to an 85% increase in threshold, indicating a robust serotonergic effect .
  • In Vitro Enzyme Inhibition :
    • Objective : To assess the inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
    • Method : Compounds were tested for IC50_{50} values against these enzymes.
    • Results : The compound exhibited moderate inhibitory activity with IC50_{50} values suggesting potential applications in Alzheimer's disease management .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.